molecular formula C12H11NO3 B2810460 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 170648-67-6

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B2810460
CAS No.: 170648-67-6
M. Wt: 217.224
InChI Key: HYXADUGUMNZZHQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid typically involves the alkylation of 4-hydroxyquinoline-3-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often due to the compound’s ability to chelate metal ions, which are essential cofactors for enzyme activity .

Comparison with Similar Compounds

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

IUPAC Name

8-ethyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-10(7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXADUGUMNZZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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